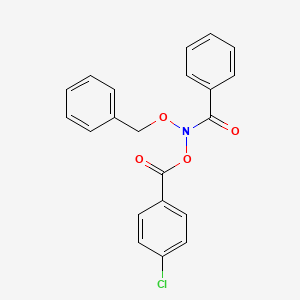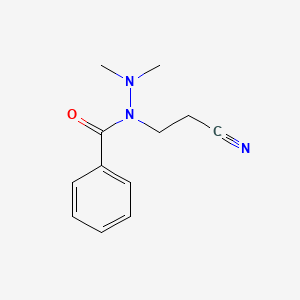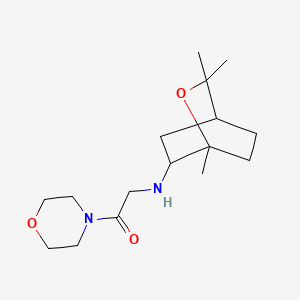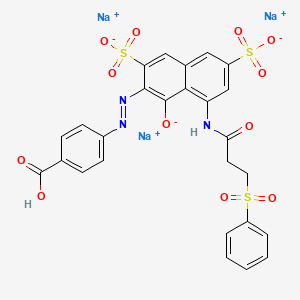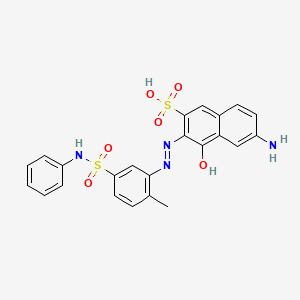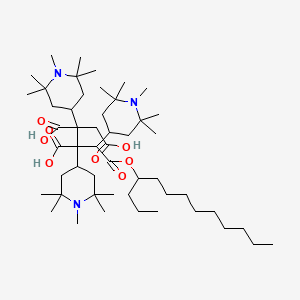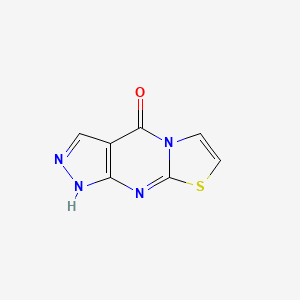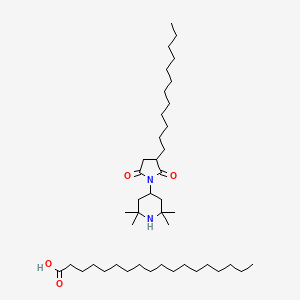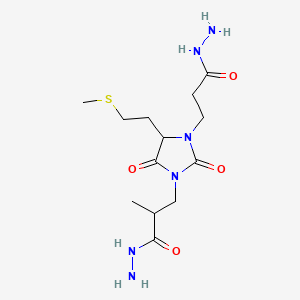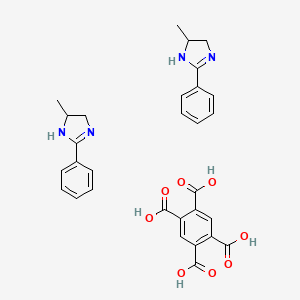
2,5-Dimethyl-2-phenyl-1-thia-3-aza-2-silacyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-2-phenyl-1-thia-3-aza-2-silacyclopentane is a heterocyclic compound that contains silicon, sulfur, and nitrogen atoms within its five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-2-phenyl-1-thia-3-aza-2-silacyclopentane typically involves the reaction of organosilicon compounds with sulfur and nitrogen-containing reagents. One common method involves the cyclization of a precursor compound containing silicon, sulfur, and nitrogen atoms under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the five-membered ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-2-phenyl-1-thia-3-aza-2-silacyclopentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the silicon, sulfur, or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,5-Dimethyl-2-phenyl-1-thia-3-aza-2-silacyclopentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-2-phenyl-1-thia-3-aza-2-silacyclopentane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-2-(4-methoxyphenyl)-1-thia-3-aza-2-silacyclopentane
- 2,5-Dimethyl-2-(4-bromophenyl)-1-thia-3-aza-2-silacyclopentane
Uniqueness
2,5-Dimethyl-2-phenyl-1-thia-3-aza-2-silacyclopentane is unique due to its specific substitution pattern and the presence of silicon, sulfur, and nitrogen atoms in its ring structure. This combination of elements imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
84260-31-1 |
|---|---|
Molecular Formula |
C10H15NSSi |
Molecular Weight |
209.38 g/mol |
IUPAC Name |
2,5-dimethyl-2-phenyl-1,3,2-thiazasilolidine |
InChI |
InChI=1S/C10H15NSSi/c1-9-8-11-13(2,12-9)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |
InChI Key |
WDJYRXDUYJHINQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN[Si](S1)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


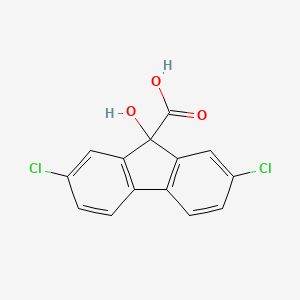
![Ethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12707479.png)
